molecular formula C24H29NO6 B3307851 tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate CAS No. 934240-37-6

tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate

Cat. No.: B3307851
CAS No.: 934240-37-6
M. Wt: 427.5 g/mol
InChI Key: RKMYDRDNGPTPFD-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxycarbonyl group, and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may include:

    Protection of the amine group: Using tert-butyl chloroformate to form the tert-butyl carbamate.

    Formation of the ester: Reacting the appropriate acid with methanol in the presence of a catalyst to form the methoxycarbonyl group.

    Introduction of the benzyloxyphenyl group: Using a benzyl halide and a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing alkyl halides and a strong base like sodium hydride.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkylated carbamates.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with receptors: Affecting signal transduction pathways.

    Modifying proteins: Through covalent modification or reversible binding.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (S)-1-(methoxycarbonyl)-4-phenyl-4-oxobutylcarbamate: Lacks the benzyloxy group.

    tert-butyl (S)-1-(methoxycarbonyl)-4-(4-methoxyphenyl)-4-oxobutylcarbamate: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

Tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the benzyloxy group, in particular, may enhance its reactivity and interaction with biological targets.

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(4-phenylmethoxyphenyl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO6/c1-24(2,3)31-23(28)25-20(22(27)29-4)14-15-21(26)18-10-12-19(13-11-18)30-16-17-8-6-5-7-9-17/h5-13,20H,14-16H2,1-4H3,(H,25,28)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMYDRDNGPTPFD-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401119749
Record name Methyl (αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-δ-oxo-4-(phenylmethoxy)benzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934240-37-6
Record name Methyl (αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-δ-oxo-4-(phenylmethoxy)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934240-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (αS)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-δ-oxo-4-(phenylmethoxy)benzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401119749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-5-oxo-5-{4-[(phenylmethyl)oxy]phenyl}pentanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.249.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl (S)-1-(methoxycarbonyl)-4-(4-(benzyloxy)phenyl)-4-oxobutylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.